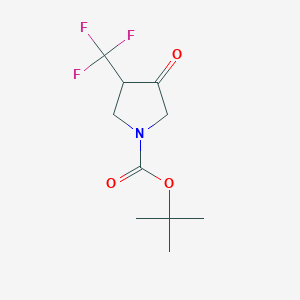
1-methyl-4-trifluoromethyl-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-trifluoromethyl-1H-quinolin-2-one is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-trifluoromethyl-1H-quinolin-2-one can be synthesized through several methods. One common approach involves the cyclization of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another method includes the photocatalytic synthesis from quinoline-N-oxides, which is a greener alternative with high yield and low catalyst loading .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-trifluoromethyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions involving the trifluoromethyl group are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline-N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline compounds with various functional groups.
Aplicaciones Científicas De Investigación
1-Methyl-4-trifluoromethyl-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer properties, particularly targeting protein kinases like SGK1.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. For instance, it has been shown to target SGK1, a protein kinase involved in cell survival and proliferation . The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor. Molecular docking studies and cellular assays have confirmed its mechanism of action.
Comparación Con Compuestos Similares
1-Methyl-4-trifluoromethyl-1H-quinolin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
4-Trifluoromethyl-2-anilinoquinoline: Known for its anti-cancer activity.
Fluoroquinolines: Widely used as antibacterial agents.
7-Amino-3,4-dihydro-1H-quinolin-2-one: Another quinoline derivative with different biological activities.
These compounds share the quinoline core structure but differ in their substituents, leading to varied applications and properties.
Propiedades
Fórmula molecular |
C11H8F3NO |
|---|---|
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
1-methyl-4-(trifluoromethyl)quinolin-2-one |
InChI |
InChI=1S/C11H8F3NO/c1-15-9-5-3-2-4-7(9)8(6-10(15)16)11(12,13)14/h2-6H,1H3 |
Clave InChI |
VHQBLGDZCBRMMA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=CC1=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate](/img/structure/B13918181.png)




![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)




![1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene](/img/structure/B13918269.png)
![2-[3-(1-Azetidinyl)propoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13918271.png)


